molecular formula C6H9N3OS B8027323 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one CAS No. 1206969-66-5

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one

Cat. No.: B8027323
CAS No.: 1206969-66-5
M. Wt: 171.22 g/mol
InChI Key: XXGYSDTWOCKKCY-UHFFFAOYSA-N
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Description

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H9N3OS. It is a derivative of pyrimidine, a six-membered ring containing nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one typically involves the condensation of ethyl acetoacetate with thiourea in the presence of a base, followed by cyclization. The reaction conditions often include heating the mixture under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of nucleic acid synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-ethyl-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and ethyl groups provide sites for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

3-amino-6-ethyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-2-4-3-5(10)9(7)6(11)8-4/h3H,2,7H2,1H3,(H,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGYSDTWOCKKCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=S)N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205196
Record name 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-66-5
Record name 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-6-ethyl-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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